

# An In-depth Technical Guide to CAS Number 1539-39-5 (Gapicomine)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Gapicomine |           |
| Cat. No.:            | B073847    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound CAS Number 1539-39-5, also known as **Gapicomine**, is a withdrawn pharmaceutical agent. Consequently, the available research data, particularly from modern pharmacological and biochemical studies, is limited. This guide provides a comprehensive overview of the existing information and places it within a broader context of relevant physiological mechanisms.

## **Executive Summary**

**Gapicomine** (CAS 1539-39-5) is a chemical compound formerly investigated and marketed as a coronary vasodilator. It was a primary component of the drug Bicordin.[1] Due to its withdrawn status, in-depth contemporary research on its mechanism of action, specific molecular targets, and quantitative pharmacological data is scarce in publicly accessible literature. This document synthesizes the available historical information, including its chemical properties and a known synthesis pathway. Furthermore, it explores putative mechanisms of action by discussing general signaling pathways involved in coronary vasodilation that may be relevant to the compound's historical application.

# **Chemical and Physical Properties**

CAS Number: 1539-39-5

IUPAC Name: 1-Pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine[1]



Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

| Property          | Value                                                | Reference |
|-------------------|------------------------------------------------------|-----------|
| Molecular Formula | C12H13N3                                             | [1]       |
| Molecular Weight  | 199.25 g/mol                                         | [1]       |
| IUPAC Name        | 1-Pyridin-4-yl-N-(pyridin-4-<br>ylmethyl)methanamine | [1]       |

# Historical Research Application: Coronary Vasodilation

The primary and only well-documented research application of **Gapicomine** was as a coronary vasodilator.[1] It was developed for the treatment of coronary heart disease.[2] The drug Bicordin, which contained **Gapicomine**, was the subject of clinical reports in the 1970s.[2] However, the drug has since been withdrawn from the market, and the specific reasons for its withdrawal are not detailed in the readily available literature.

## **Synthesis of Gapicomine**

A known method for the synthesis of **Gapicomine** involves a multi-step process starting from isonicotinaldehyde.[1]

Experimental Protocol: Synthesis of Gapicomine

- Oxime Formation: Isonicotinaldehyde is reacted with hydroxylamine to form 4-Pyridinealdoxime.
- Reduction: The resulting 4-Pyridinealdoxime is reduced to 4-Picolylamine via catalytic hydrogenation over a Raney-Nickel catalyst.
- Reductive Amination: 4-Picolylamine is then subjected to reductive amination with a second equivalent of isonicotinal dehyde to yield **Gapicomine**.[1]





Click to download full resolution via product page

Synthesis pathway of **Gapicomine**.

# Putative Mechanism of Action: An Overview of Coronary Vasodilation

While the specific molecular targets of **Gapicomine** are not documented in the available literature, its action as a coronary vasodilator would have involved the relaxation of vascular smooth muscle cells in the coronary arteries. Several key signaling pathways are known to mediate this effect. It is plausible that **Gapicomine** influenced one or more of these pathways.







Key Signaling Pathways in Coronary Vasodilation:

- Nitric Oxide (NO) Pathway: Endothelial cells produce NO, a potent vasodilator, via nitric oxide synthase (eNOS). NO diffuses into smooth muscle cells and activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels. cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, ultimately causing a decrease in intracellular calcium concentration ([Ca²+]i) and smooth muscle relaxation.[3]
- Potassium Channel Modulation: The opening of potassium (K+) channels in the plasma
  membrane of vascular smooth muscle cells leads to hyperpolarization of the cell membrane.
  This hyperpolarization closes voltage-gated calcium (Ca²+) channels, reducing Ca²+ influx
  and promoting relaxation. Several types of K+ channels are involved in regulating vascular
  tone, including ATP-sensitive K+ channels (KATP) and Ca²+-activated K+ channels (KCa).[4]
- Calcium Channel Blockade: Direct inhibition of L-type voltage-gated Ca<sup>2+</sup> channels on vascular smooth muscle cells would prevent the influx of extracellular Ca<sup>2+</sup> that is necessary for muscle contraction, thereby leading to vasodilation.[5]





Click to download full resolution via product page

General signaling pathways in coronary vasodilation.



### **Quantitative Data**

A thorough search of scientific databases and literature has not yielded any publicly available quantitative pharmacological data for **Gapicomine**, such as  $IC_{50}$  values, binding affinities (Kd or Ki), or efficacy data ( $EC_{50}$ ). This lack of data is a significant limitation in understanding the compound's specific potency and target interactions.

### **Experimental Protocols**

Detailed experimental protocols for key experiments involving **Gapicomine** are not available in the searched literature. The original research from the 1970s may contain such details, but these publications are not readily accessible in digital archives.

#### Conclusion

**Gapicomine** (CAS 1539-39-5) is a former coronary vasodilator with limited available scientific information due to its withdrawn status. While its chemical identity and a method of synthesis are known, detailed insights into its mechanism of action, specific molecular targets, and quantitative pharmacology are lacking. For researchers investigating novel vasodilators or pyridinic compounds, the study of **Gapicomine** is hampered by the scarcity of data. Future research, should it be undertaken, would require de novo pharmacological screening and mechanistic studies to elucidate its biological activity. The information provided in this guide represents the extent of publicly available knowledge on this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FAIRsharing [fairsharing.org]
- 2. WITHDRAWN—a resource for withdrawn and discontinued drugs PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasodilators StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]







- 4. Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coronary Vasodilators [pharmacology2000.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to CAS Number 1539-39-5 (Gapicomine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073847#cas-number-1539-39-5-research-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com